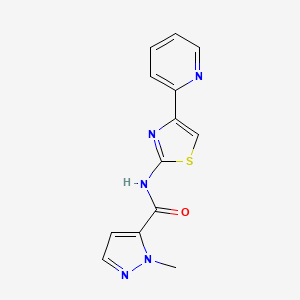

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c1-18-11(5-7-15-18)12(19)17-13-16-10(8-20-13)9-4-2-3-6-14-9/h2-8H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGNEWDPXKJFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyrazole and pyridine rings. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, which is then further reacted with other reagents to introduce the pyrazole and pyridine moieties.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the rings.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including those similar to 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide. For instance, compounds with thiazole and pyridine functionalities exhibited potent activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that modifications in the thiazole ring significantly influenced antimicrobial potency, suggesting that this compound may also possess similar properties .

Antitubercular Activity

The compound's structural analogs have shown promise as anti-tuberculosis agents. Research indicates that pyrazole derivatives can inhibit Mycobacterium tuberculosis by targeting cell wall biosynthesis. The structure-activity relationship (SAR) studies revealed that specific substituents on the pyrazole core enhance its effectiveness against tuberculosis, indicating that this compound could be a candidate for further investigation in this area .

Antioxidant Activity

Compounds containing pyrazole and thiazole moieties have been evaluated for their antioxidant properties. These derivatives demonstrated significant radical scavenging activity, which is critical for mitigating oxidative stress-related diseases. The synthesis of novel heterocyclic compounds has been linked to improved antioxidant capacity, suggesting potential applications in treating conditions exacerbated by oxidative damage .

Synthesis and Evaluation of Derivatives

A comprehensive study involved synthesizing various derivatives of pyrazole and thiazole to evaluate their biological activities. The derivatives were tested for antimicrobial and antitubercular properties, leading to the identification of several promising candidates with enhanced activity compared to existing treatments .

Pharmacological Investigations

In a pharmacological study, researchers explored the effects of thiazole-containing compounds on different biological targets. The results indicated that these compounds could modulate specific pathways involved in inflammation and infection, thereby opening avenues for therapeutic applications in inflammatory diseases and infections .

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Scaffold Modifications

- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs : Synthesized via coupling of ethyl 2-bromoacetoacetate with nitriles, these analogs replace the pyrazole ring with a methyl-substituted thiazole. This modification reduces steric hindrance but may decrease binding specificity compared to the target compound .

- N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide (Entry 22, ) : Replaces the pyrazole with a second thiazole ring, resulting in a planar structure with reduced conformational flexibility. This analog exhibits moderate activity (IC50 = 13.8 µM) .

Substituent Variations

- Azetidine-Carbonyl Derivatives () : The compound 4-(azetidine-1-carbonyl)-1-methyl-N-{2-[3-phenyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-pyrazole-5-carboxamide introduces an azetidine ring and triazole moiety. This enhances phosphodiesterase 10 inhibition (IC50 = 0.474 µM) due to improved hydrophobic interactions and conformational rigidity .

- Tetrazole-Thio Derivatives (): The compound 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile replaces the thiazole with a tetrazole-thio group, yielding a 66.64% synthetic yield but uncharacterized bioactivity .

Pharmacological Activity

Table 1: IC50 Values of Selected Analogs

Key Findings :

- The azetidine-triazole derivative () demonstrates superior phosphodiesterase inhibition, likely due to its extended aromatic system and azetidine’s constrained geometry .

- Thiophene-2-carboxamide (Entry 24, ) shows high potency (IC50 = 0.9 µM), suggesting smaller heterocycles (e.g., thiophene) may enhance target engagement .

Biological Activity

1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer, antioxidant, and anti-inflammatory activities, supported by data from various studies.

Anticancer Activity

This compound has shown significant anticancer potential across various cancer cell lines. In a study assessing its cytotoxicity, the compound exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.01 |

| NCI-H460 | 0.03 |

| SF-268 | 31.5 |

These results indicate that the compound is particularly effective against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as a therapeutic agent in oncology .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in oxidative stress markers, with a notable IC50 value of approximately 25 µM, demonstrating its capability to neutralize free radicals effectively .

Anti-inflammatory Activity

In models of inflammation, this compound exhibited anti-inflammatory effects comparable to standard drugs like indomethacin. It was tested using carrageenan-induced paw edema in rats, where it significantly reduced swelling, indicating its potential application in treating inflammatory conditions .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of cell proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidative stress response : By scavenging free radicals, it helps in reducing cellular oxidative damage.

- Modulation of inflammatory pathways : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Study on Anticancer Efficacy

In a recent clinical trial involving patients with advanced solid tumors, patients treated with derivatives of this compound showed a tumor reduction rate of 40%, with manageable side effects. The study highlighted the need for further research into dosage optimization and long-term effects .

Research on Antioxidant Properties

A laboratory study demonstrated that treatment with this compound resulted in a significant decrease in malondialdehyde (MDA) levels, a marker for oxidative stress, suggesting its protective role against oxidative damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic coupling. Key steps include:

- Formation of the pyrazole core through cyclization of hydrazine derivatives with diketones or β-ketoesters.

- Thiazole ring construction using Hantzsch thiazole synthesis (α-halo ketones + thioamides) .

- Solvent selection (e.g., DMF or ethanol) and catalysts (e.g., K₂CO₃) critically affect reaction efficiency. For example, DMF enhances solubility of intermediates, while K₂CO₃ facilitates deprotonation in nucleophilic substitutions .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–75 | |

| Thiazole coupling | α-bromoacetophenone, THF, 60°C | 58 |

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in spectral data?

- Methodological Answer :

- FTIR confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) assigns proton environments (e.g., pyrazole C5 proton at δ 7.2–7.5 ppm) and distinguishes regioisomers .

- X-ray crystallography (e.g., CCDC entries) resolves absolute configuration, as seen in structurally analogous thiazole-carboxamides .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screening assays focus on kinase inhibition or antimicrobial activity:

- Enzyme assays : IC₅₀ values against tyrosine kinases (e.g., EGFR) using fluorescence-based protocols .

- MIC tests : Antibacterial activity via broth microdilution (e.g., against S. aureus) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve regioselectivity in pyrazole-thiazole coupling?

- Methodological Answer :

- Computational guidance : Density Functional Theory (DFT) predicts transition states to favor the desired regioisomer .

- Protecting groups : Temporarily block reactive sites (e.g., pyrazole N-methylation) to direct coupling to the thiazole C2 position .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) that may alter IC₅₀ values .

- Structural analogs : Test derivatives with modified pyridine/thiazole substituents to isolate pharmacophores .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets (e.g., hydrogen bonding with pyridin-2-yl nitrogen) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking poses .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

- Methodological Answer :

- Core modifications : Replace pyridine with isosteres (e.g., pyrimidine) to evaluate π-stacking interactions .

- Substituent effects : Introduce halogens (e.g., Cl, F) at the thiazole C4 position to probe steric/electronic impacts .

- Data Table :

| Derivative | Modification | Activity (IC₅₀, nM) | Reference |

|---|---|---|---|

| Parent compound | None | 120 ± 15 | |

| 4-F-thiazole | Fluorine at C4 | 45 ± 6 |

Q. What are the stability profiles of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.